molecular formula C14H18N2O B13969064 3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol

3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol

Katalognummer: B13969064
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: BAQPCFOATWBPDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol is an organic compound that features both an ethylamino group and an isoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol typically involves the following steps:

    Starting Materials: Isoquinoline and ethylamine are the primary starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction can yield different alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces different alcohols or amines.

    Substitution: Produces various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylamino)-3-(isoquinolin-1-yl)propan-1-ol
  • 3-(Propylamino)-3-(isoquinolin-1-yl)propan-1-ol
  • 3-(Butylamino)-3-(isoquinolin-1-yl)propan-1-ol

Uniqueness

3-(Ethylamino)-3-(isoquinolin-1-yl)propan-1-ol is unique due to its specific ethylamino group, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can lead to different biological activities and applications.

Eigenschaften

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

3-(ethylamino)-3-isoquinolin-1-ylpropan-1-ol

InChI

InChI=1S/C14H18N2O/c1-2-15-13(8-10-17)14-12-6-4-3-5-11(12)7-9-16-14/h3-7,9,13,15,17H,2,8,10H2,1H3

InChI-Schlüssel

BAQPCFOATWBPDS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CCO)C1=NC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.